cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
CAS No.:
Cat. No.: VC13411882
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
![cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole -](/images/structure/VC13411882.png)
Specification
Molecular Formula | C7H14N2O2S |
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Molecular Weight | 190.27 g/mol |
IUPAC Name | (3aS,6aS)-1-methylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Standard InChI | InChI=1S/C7H14N2O2S/c1-12(10,11)9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
Standard InChI Key | PXQXKWGRKDHSLC-NKWVEPMBSA-N |
Isomeric SMILES | CS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2 |
SMILES | CS(=O)(=O)N1CCC2C1CNC2 |
Canonical SMILES | CS(=O)(=O)N1CCC2C1CNC2 |
Introduction
Structural Characterization and Stereochemical Considerations
The core framework of cis-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole consists of two fused pyrrolidine rings, forming a bicyclo[4.3.0]nonane system. The "cis" designation refers to the relative configuration of the methylsulfonyl group and hydrogen atoms at the bridgehead positions (C3a and C6a). Key structural features include:
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Molecular formula: C₈H₁₆N₂O₂S (calculated for free base)
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IUPAC name: (3aR,6aS)-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
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Stereochemistry: The cis configuration imposes spatial constraints that influence conformational flexibility and intermolecular interactions .
Comparative analysis with the structurally analogous cis-1-methyl-octahydropyrrolo[3,2-b]pyrrole dihydrochloride (CAS 1234805-59-4) reveals that methylsulfonyl substitution introduces enhanced polarity and hydrogen-bonding capacity, potentially altering solubility and target affinity.
Synthetic Methodologies and Reaction Pathways
While no explicit synthesis of cis-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is reported, established routes to related diazabicyclo compounds provide a plausible blueprint:
Core Ring Assembly
The octahydropyrrolo[3,4-b]pyrrole scaffold can be constructed via:
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Cyclocondensation reactions: Employing α,ω-diamines with carbonyl compounds under acidic conditions .
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Reductive amination: As demonstrated in the synthesis of Boc-protected octahydropyrrolo[3,4-b]pyridines .
Sulfonylation at the Bridgehead Nitrogen
Compound | CAS Number | Yield (%) | Key Reagents | Reference |
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1-Boc-octahydropyrrolo[3,4-b]pyridine | 159877-36-8 | 71 | Boc₂O, Et₃N | |
cis-1-Methyl derivative | 1234805-59-4 | 97 | Methyl iodide, K₂CO₃ |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (DMSO, DMF) due to the sulfonamide group, contrasting with the high aqueous solubility of dihydrochloride salts .
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Stability: The methylsulfonyl moiety enhances oxidative stability compared to secondary amines, as evidenced by analogous sulfonamides .
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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MS (ESI+): Predicted m/z 217.1 [M+H]⁺.
Pharmacological Applications and Biological Activity
Though direct studies are lacking, structural analogs demonstrate promising bioactivity:
Antibacterial Agents
Diazabicyclo derivatives exhibit affinity for bacterial DNA gyrase and topoisomerase IV, as seen in fluoroquinolone hybrids . The methylsulfonyl group may modulate pharmacokinetics by improving membrane permeability.
Central Nervous System (CNS) Targets
The bicyclic amine scaffold is prevalent in neuromodulators. For example, 2,8-diazabicyclo[4.3.0]nonane derivatives act as serotonin receptor ligands .
Table 2: Bioactivity of Related Compounds
Compound | Target | IC₅₀ (nM) | Source |
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(S,S)-2,8-Diazabicyclo[4.3.0]nonane | 5-HT₂C receptor | 12.4 | |
1-Boc-octahydropyrrolo[3,4-b]pyridine | Antibacterial lead | N/A |
Future Research Directions
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Stereoselective synthesis: Developing catalytic asymmetric methods to access enantiopure material.
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Structure-activity relationships (SAR): Systematic variation of the sulfonyl substituent to optimize target selectivity.
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Prodrug strategies: Exploring phosphate or ester derivatives to enhance oral bioavailability.
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